

BDP FL NHS Ester: A Technical Guide to DMSO Solubility and Application

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| Compound of Interest | | |
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| Compound Name: | BDP FL NHS Ester | |
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Introduction

BDP FL NHS Ester (BODIPY™ FL N-hydroxysuccinimidyl ester) is a bright, photostable green fluorescent dye widely utilized in biological research for the labeling of primary amines in proteins, peptides, and amine-modified oligonucleotides.[1][2][3] Its fluorescence is characterized by high quantum yield and relative insensitivity to pH and solvent polarity.[3][4][5] A critical aspect of its utility is its solubility in appropriate solvents for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent of choice for this purpose. This technical guide provides an in-depth overview of the solubility of BDP FL NHS Ester in DMSO, detailed experimental protocols for its use, and visualizations of key processes.

Quantitative Data: Solubility in DMSO

BDP FL NHS Ester exhibits good solubility in DMSO, as well as other organic solvents like DMF and dichloromethane.[1][6][7][8] While qualitative descriptions are common, quantitative data and recommended concentrations for stock solutions are available from various suppliers and protocols. This information is summarized in the table below.



| Parameter | Value | Source |
|-------------------------|--------------------------|-----------|
| Qualitative Solubility | Good | [1][6][8] |
| Specific Concentration | 2 mg/mL (clear solution) | |
| Recommended Stock Conc. | 10 mg/mL | [9] |
| Recommended Stock Conc. | 1-5 mM | [9] |
| Recommended Stock Conc. | 10 mM | [4] |

Experimental Protocols

Protocol 1: Preparation of a BDP FL NHS Ester Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of **BDP FL NHS Ester** using anhydrous DMSO. The use of anhydrous solvent is crucial to prevent the hydrolysis of the reactive NHS ester group, which would render it inactive.

Materials:

- BDP FL NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Vortex mixer
- Microcentrifuge
- Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

- Equilibration: Allow the vial containing the **BDP FL NHS Ester** powder to equilibrate to room temperature before opening. This prevents moisture from condensing on the product.
- Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.



- Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
- Dissolution: Vortex the vial thoroughly until the dye is completely dissolved.[4][10] Gentle warming or sonication may be used to facilitate dissolution if necessary.[10]
- Storage: Store the stock solution at -20°C, protected from light and moisture.[9][10] For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10]

Protocol 2: General Procedure for Protein Labeling

This protocol provides a general workflow for conjugating **BDP FL NHS Ester** to a protein via its primary amine groups.

Materials:

- Protein of interest
- BDP FL NHS Ester stock solution (from Protocol 1)
- Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Quench buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[9]
- Initiate Labeling Reaction: While gently vortexing, add the **BDP FL NHS Ester** stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein.[4][9]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[4][9]

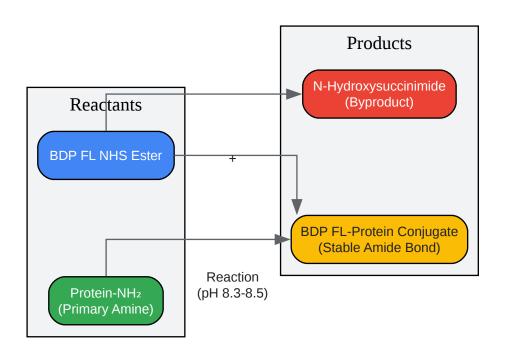


- Stop Reaction (Optional): The reaction can be stopped by adding a quench buffer to consume any unreacted NHS ester.[9]
- Purification: Separate the fluorescently labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]

Visualizations

Amine Labeling Reaction

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester of BDP FL and a primary amine on a target molecule, resulting in a stable amide bond.



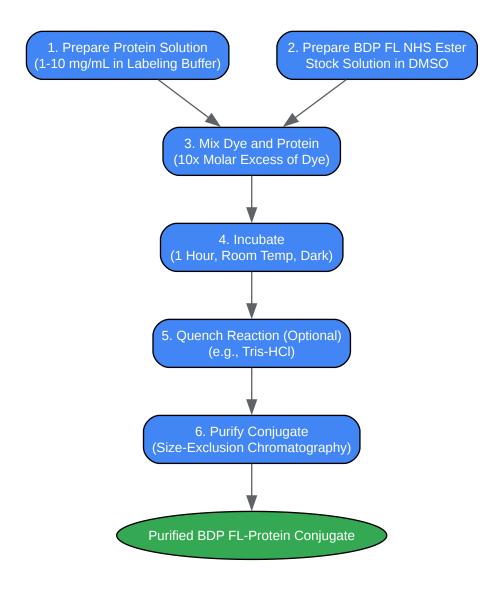
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Caption: Covalent labeling of a primary amine with BDP FL NHS Ester.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps involved in the fluorescent labeling of a protein with **BDP FL NHS Ester**, from solution preparation to the final purified product.





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